molecular formula C27H23ClFN5O4S B3017734 ethyl 4-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 393871-78-8

ethyl 4-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No. B3017734
CAS RN: 393871-78-8
M. Wt: 568.02
InChI Key: NNEKOLOXIBQBFC-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic molecule that likely contains a benzene ring, a triazole moiety, and a benzoate ester group. The presence of a 2-chloro-6-fluorobenzamido group suggests the molecule has potential for bioactivity, given the common use of halogenated aromatics in pharmaceuticals. The triazole ring is a five-membered heterocyclic compound, which often features in drug design due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, a related compound, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, was synthesized through a condensation reaction followed by a reduction process . This suggests that a similar approach could be employed for the synthesis of the compound , possibly involving the condensation of an appropriate benzamido precursor with a sulfur-containing ester, followed by further functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations . These studies can provide insights into the stability of the molecule, charge delocalization, and potential reactive sites. For the compound , similar analyses would likely reveal the electronic distribution across the molecule, particularly around the sulfur atoms and the triazole ring, which could be important for its reactivity and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the presence of the triazole ring and the ester group. The triazole is known for its participation in click chemistry, particularly the azide-alkyne cycloaddition reaction. The ester group could be involved in hydrolysis reactions under both acidic and basic conditions. The presence of the halogenated benzamido group could also make the compound amenable to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high melting point and low solubility in water. The compound's spectroscopic properties, such as IR and Raman spectra, would be characteristic of its functional groups. Theoretical calculations could predict properties like molecular electrostatic potential and nonlinear optical properties, which have been performed for related compounds . These properties are crucial for understanding the interaction of the compound with biological targets and its potential applications in materials science.

Scientific Research Applications

Chemistry of sym-Tetrazine

  • Synthesis and Characterization : Ethyl benzoate thiocarbohydrazone, related to the compound , was synthesized and characterized, showing significant potential in the field of heterocyclic compound research. This research lays the foundation for understanding similar compounds like ethyl 4-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (Postovskii et al., 1977).

Synthesis and Biological Activities of Derivatives

  • Antiproliferatory and Differentiation Inducing Properties : Derivatives of similar compounds have been synthesized and evaluated for their ability to induce differentiation and proliferation of various cell lines. This research is crucial for understanding the potential biomedical applications of this compound in cancer research and treatment (郭瓊文, 2006).

π-hole Tetrel Bonding Interactions

  • Molecular Interactions and Synthesis : Research on triazole derivatives, closely related to the compound of interest, demonstrated the importance of π-hole tetrel bonding interactions. This study provides insights into the molecular interactions and potential applications in material science and drug design (Ahmed et al., 2020).

Synthesis and Characterization of Antimicrobial Agents

  • Antibacterial and Antifungal Properties : Studies on similar compounds have revealed their potential as antimicrobial agents. This could imply that this compound might have applications in developing new antibacterial and antifungal drugs (Desai et al., 2007).

Glycine Derivatives in Antitumor Research

  • In Vitro Antitumor Activity : The synthesis of compounds similar to this compound and their evaluation in in vitro antitumor activity tests provides a basis for potential cancer therapy research (Yun-jun, 2011).

properties

IUPAC Name

ethyl 4-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN5O4S/c1-2-38-26(37)17-11-13-18(14-12-17)31-23(35)16-39-27-33-32-22(34(27)19-7-4-3-5-8-19)15-30-25(36)24-20(28)9-6-10-21(24)29/h3-14H,2,15-16H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEKOLOXIBQBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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